

# Spectroscopic Data of Coryximine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Coryximine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Coryximine**, an alkaloid belonging to the protoberberine class. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from various spectroscopic databases and literature sources, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

## Chemical Structure

**Coryximine**, also known as Coreximine, is a tetrahydroprotoberberine alkaloid with the molecular formula  $C_{19}H_{21}NO_4$ .

## Spectroscopic Data

The following sections present the available spectroscopic data for **Coryximine** in a structured format to facilitate analysis and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR data for **Coryximine** are crucial for confirming its chemical skeleton and stereochemistry.

Table 1:  $^{13}\text{C}$  NMR Spectroscopic Data for **Coryximine**

| Carbon No.   | Chemical Shift ( $\delta$ ) ppm |
|--|---------------------------------|
| Data sourced from SpectraBase  |                                 |
| Solvent: Not specified in available data   |                                 |
| A complete, experimentally verified list of chemical shifts should be obtained from primary literature for definitive structural assignment. |                                 |
| Predicted values suggest signals corresponding to aromatic carbons, methoxy groups, and the tetracyclic core.                                |                                 |

Table 2:  $^1\text{H}$  NMR Spectroscopic Data for **Coryximine**

| Proton No.   | Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz |
|--|---------------------------------|--------------|--------------------------|
| Detailed experimental $^1\text{H}$ NMR data for Coryximine is not readily available in the public domain and should be referenced from the primary literature for accurate analysis. |                                 |              |                          |
| Expected signals would include aromatic protons, methoxy protons, and aliphatic protons of the tetrahydroisoquinoline core.  |                                 |              |                          |

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Coryximine** is expected to show characteristic absorption bands for its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for **Coryximine**

| Wavenumber (cm <sup>-1</sup> )   | Assignment                              |
|--|---|
| Specific experimental IR data for Coryximine is not readily available. The following are expected characteristic absorptions based on its structure. |   |
| ~3400  | O-H stretching (phenolic hydroxyl)      |
| ~3000-2850   | C-H stretching (aliphatic and aromatic) |
| ~1600, ~1500   | C=C stretching (aromatic)               |
| ~1250  | C-O stretching (aryl ether)             |
| ~1100  | C-N stretching (amine)                  |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry (MS) Data for **Coryximine**

| m/z   | Relative Intensity (%) | Assignment                         |
|---|------------------------|------------------------------------|
| Data based on predicted LC-MS/MS spectra from the Human Metabolome Database (HMDB).   |                        |                                    |
| 327.1471  | -                      | [M+H] <sup>+</sup> (Molecular Ion) |
| The fragmentation pattern would be characteristic of the protoberberine alkaloid skeleton, involving retro-Diels-Alder reactions and cleavages of the tetracyclic system. |                        |                                    |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific details, it is imperative to consult the primary research literature that first reported the isolation and characterization of **Coryximine**.

### NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Coryximine** are dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard pulse sequences are used to acquire <sup>1</sup>H, <sup>13</sup>C, and often 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

- **Sample Preparation:** The IR spectrum of solid **Coryximine** is typically recorded as a KBr (potassium bromide) pellet or as a thin film.

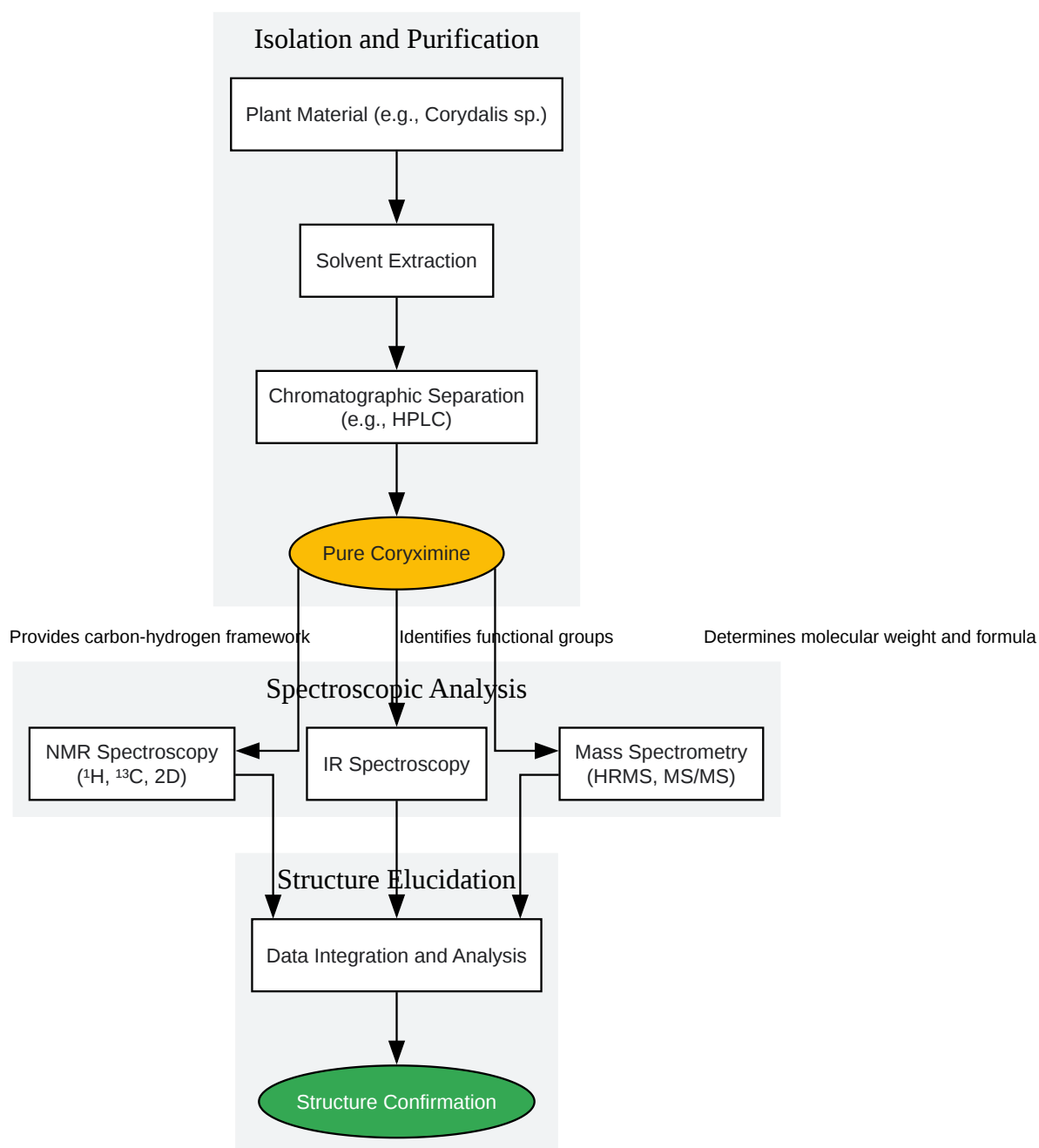
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Coryximine** is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurement.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragment ions are recorded.

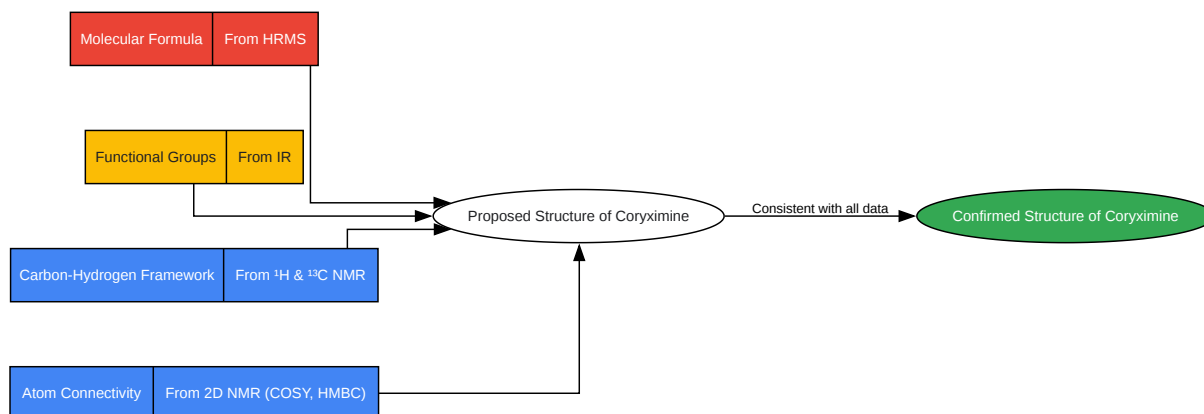
## Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **Coryximine** and the logical relationship between the different spectroscopic techniques in structure elucidation.



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Caption: General workflow for the isolation and spectroscopic analysis of **Coryximine**.



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Caption: Logical relationship of spectroscopic data in the structure elucidation of **Coryximine**.

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